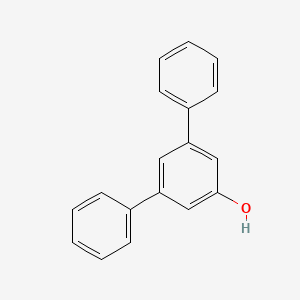

3,5-Diphenylphenol

Description

Historical Evolution of Research on [1,1':3',1''-Terphenyl]-5'-ol

The journey of 3,5-Diphenylphenol in the scientific literature began with early investigations into the synthesis of arylated phenols. An early documented synthesis was reported in 1960, detailing a method to produce the compound. acs.org Over the following decades, research focused on refining synthetic routes and understanding its fundamental properties. For instance, improved syntheses were developed to enhance the yield and purity of 3,5-diaryl-substituted phenols, including this compound. acs.org These foundational studies were crucial in making the compound more accessible for broader research and paved the way for its eventual application in more complex chemical systems. The thermochemistry of substituted phenols, including related dimethoxyphenol isomers, also garnered interest, providing essential data on their formation and stability. researchgate.net

Contemporary Significance in Organic Synthesis and Advanced Materials Science

In recent years, the significance of this compound has expanded dramatically, moving from a subject of academic curiosity to a valuable component in functional materials and sophisticated organic reactions.

Its bulky diaryl-substituted phenolic structure is a key attribute. In organic synthesis, this steric hindrance is exploited in the design of ligands for catalysis. For example, bulky phenol (B47542) derivatives are used as ligands in the synthesis of coordination complexes with metals like manganese and in catalysts for oxidative polymerization. google.com The phenolic hydroxyl group provides a reactive site for further functionalization, allowing it to be incorporated into larger, more complex molecular architectures.

In the realm of advanced materials, this compound and its derivatives have found a niche in the development of high-performance polymers and organic electronics. The terphenyl backbone contributes to thermal stability and specific electronic properties, which are highly sought after in materials for optoelectronic devices. ontosight.ai For instance, the incorporation of bulky side groups, such as those derived from diphenylphenol, into conjugated polymers like poly(p-phenylene vinylene) (PPV) can enhance the material's processability and photoluminescence efficiency by preventing intermolecular packing. mdpi.comdavidlu.net This is particularly relevant in the development of Organic Light-Emitting Diodes (OLEDs), where materials with high thermal stability and tailored electronic properties are essential for device longevity and performance. nih.govwikipedia.orgsumitomo-chem.co.jp Research has shown that polymers incorporating such structures can exhibit high thermal stability, with degradation temperatures often exceeding 400°C. davidlu.net

The table below summarizes key applications of this compound and related structures in advanced materials.

| Application Area | Role of this compound Structure | Resulting Properties |

| Organic Light-Emitting Diodes (OLEDs) | Host material or bulky side group in emissive polymers. | High thermal stability, improved photoluminescence, enhanced device efficiency and lifetime. iupac.orgnih.gov |

| High-Performance Polymers | Monomer or comonomer in polymers like poly(phenylene oxide) (PPO). | Increased glass transition temperature (Tg), low dielectric constant, and low dissipation factor for applications in high-frequency communications. mdpi.com |

| Poly(p-phenylene vinylene) (PPV) Derivatives | Bulky side group to improve processability. | Enhanced solubility, good film-forming ability, and high thermal stability. nih.gov |

| Solid-State Lasers | Component in dye-doped polymer matrices. | Improved photoluminescence and amplified spontaneous emission by preventing aggregation of dye molecules. mdpi.com |

Current Research Gaps and Emerging Directions in Chemical Investigations

Despite the progress made, several research avenues concerning this compound remain underexplored. One significant area is the full exploitation of its potential in asymmetric catalysis. While its use as a bulky ligand is established, designing chiral versions of this compound-based ligands for stereoselective reactions is a promising direction.

In materials science, while its utility in OLEDs is recognized, its application in other areas of organic electronics, such as organic photovoltaics (OPVs) and field-effect transistors (OFETs), is less developed. The specific influence of the 3,5-diphenyl substitution pattern on charge transport properties compared to other substitution patterns (e.g., 2,6-diphenyl) warrants more detailed investigation. lookchem.com

Furthermore, the creation of porous crystalline networks, such as metal-organic frameworks (MOFs) or covalent organic frameworks (COFs), using this compound as a building block is an emerging field. researchgate.net Its rigid and well-defined geometry could lead to materials with tailored porosity for applications in gas storage, separation, and heterogeneous catalysis. The synthesis of new derivatives, such as the corresponding boronic acid, [1,1':3',1''-Terphenyl]-5'-ylboronic acid, expands the toolkit for chemists to incorporate this bulky scaffold into new functional materials. sigmaaldrich.com Future research will likely focus on synthesizing more complex, functionalized derivatives to fine-tune their properties for these advanced applications.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,5-diphenylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O/c19-18-12-16(14-7-3-1-4-8-14)11-17(13-18)15-9-5-2-6-10-15/h1-13,19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSYMXGSXCONTDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC(=C2)O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30393593 | |

| Record name | 3,5-diphenylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30393593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28023-86-1 | |

| Record name | 3,5-diphenylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30393593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,5 Diphenylphenol and Its Derivatives

Classical Approaches to [1,1':3',1''-Terphenyl]-5'-ol Synthesis

Traditional methods for constructing the terphenyl framework have historically relied on fundamental organic reactions, including condensation and cyclization, which remain foundational in organic synthesis.

Condensation Reactions and Cyclization Pathways

Condensation reactions represent a cornerstone of classical synthesis for forming carbon-carbon and carbon-oxygen bonds, essential for building complex aromatic systems. The Pechmann condensation, for example, is a classic method involving the reaction of a phenol (B47542) with a β-keto ester under acidic conditions to produce coumarin (B35378) derivatives. numberanalytics.com This type of acid-catalyzed condensation and subsequent cyclization illustrates a fundamental pathway for constructing fused ring systems. numberanalytics.com

Another relevant classical approach is the Friedel-Crafts reaction. Intramolecular Friedel-Crafts-type cyclizations of precursors like vinyl chlorides can be employed to generate cyclic ketones, which can then be further elaborated. organic-chemistry.org For instance, the cyclization of vinyl chloride-bearing arylacetic acid precursors using a Lewis acid like aluminum chloride (AlCl₃) yields stable cyclopentenone intermediates. organic-chemistry.org These intermediates can then be functionalized, demonstrating how cyclization pathways are critical in building up the core structure that could lead to terphenyl systems after subsequent aryl-aryl coupling steps. Similarly, the Bischler-Napieralski reaction, which allows for the synthesis of dihydroisoquinolines from β-ethylamides of electron-rich arenes, employs condensation reagents like phosphorus pentoxide (P₂O₅) or phosphorus oxychloride (POCl₃) to effect cyclization, highlighting a pathway that relies on activating an arene for ring closure. organic-chemistry.org

Organophosphorus Reagent Mediated Syntheses

Organophosphorus compounds serve as versatile reagents and catalysts in organic synthesis, facilitating a range of transformations necessary for constructing complex molecules. nih.gov Tervalent phosphorus compounds, such as phosphines and phosphites, are widely used as ligands in transition metal catalysis. rsc.orgrsc.org However, they also play a direct role in synthesis. For example, the Wittig reaction, which utilizes phosphorus ylides, is a fundamental tool for olefination.

In the context of phenol derivatives, organophosphorus reagents are crucial. Chiral phosphoric acids (CPAs), often derived from scaffolds like BINOL, VAPOL, and SPINOL, have emerged as powerful organocatalysts for asymmetric transformations. d-nb.infobeilstein-journals.org The synthesis of some of these complex chiral ligands itself starts from substituted phenols, such as 2,6-diphenylphenol (B49740), demonstrating the interplay between phenol chemistry and organophosphorus reagents. d-nb.infobeilstein-journals.org Furthermore, reagents like the dimer of p-methoxyphenylthionophosphine sulfide (B99878) (Lawesson's reagent) are classically used for the thionation of carbonyl compounds, a transformation that can be a key step in the synthesis of more complex heterocyclic derivatives. researchgate.net The synthesis of phospholanes and other phosphorus heterocycles can be achieved using phosphorus-donating reagents, which can then be used to build more complex structures. unibo.it

Transition Metal-Catalyzed Synthetic Routes

The advent of transition metal catalysis has revolutionized the synthesis of arylphenols and their derivatives, offering highly efficient and selective methods for forming the requisite carbon-carbon and carbon-oxygen bonds.

Gold-Catalyzed Cycloisomerization Strategies for Arylphenols

Gold catalysis has become a powerful tool for activating unsaturated C-C multiple bonds, enabling a variety of cycloisomerization reactions under mild conditions. mdpi.comfrontiersin.org Gold(I) and Gold(III) complexes act as soft Lewis acids that can activate alkyne motifs toward nucleophilic attack, initiating a cascade of reactions to form complex carbocyclic and heterocyclic structures. mdpi.comfrontiersin.orgbeilstein-journals.org

A key strategy involves the intramolecular cycloisomerization of enynes or diynes. beilstein-journals.org For example, gold-catalyzed cycloisomerization of 1,6-enynes can proceed through a Friedel-Crafts type addition of an electron-rich aromatic ring to the activated alkyne, leading to the formation of new cyclic structures. beilstein-journals.org Seminal work in this area demonstrated the ability of gold catalysts to mediate the cycloisomerization of alkyne-based compounds to produce furans and arenes. frontiersin.org This methodology has been applied to the total synthesis of natural products, where gold-catalyzed cycloisomerization of an alkynediol is a key step in forming a complex bicyclic skeleton. rsc.org These strategies provide a direct and atom-economical route to highly substituted aryl systems, including arylphenols.

Palladium-Catalyzed Coupling Reactions for Phenol Synthesis

Palladium-catalyzed cross-coupling reactions are indispensable for the synthesis of biaryls and diaryl ethers, which are key structural motifs in 3,5-diphenylphenol. rsc.org Reactions like the Suzuki, Heck, and Buchwald-Hartwig couplings allow for the precise and efficient formation of C-C and C-O bonds.

The Suzuki cross-coupling reaction, which couples an organoboron compound with an organic halide, is particularly useful for creating the aryl-aryl bonds of the terphenyl core. For instance, a general method for synthesizing 3,5-diarylcyclopentenones involves a key step where a vinylogous acid chloride intermediate is subjected to a Suzuki coupling with an arylboronic acid. organic-chemistry.org The synthesis of diaryl ethers can be achieved through the palladium-catalyzed coupling of aryl halides with phenols. rsc.orgresearchgate.net The choice of ligands, such as bulky and electron-rich MOP-type ligands, and bases like potassium phosphate (B84403) (K₃PO₄), is critical for achieving high efficiency in these transformations. researchgate.net Dual catalytic systems, employing both nickel and palladium, have also been developed for the reductive cross-coupling of two different phenol derivatives (as aryl tosylates and triflates), providing a versatile route to unsymmetrical biaryls from readily available phenol starting materials. chemrxiv.org

Advanced Synthetic Strategies and Process Optimization

Modern synthetic chemistry continually seeks to improve upon existing methods by developing more efficient, scalable, and environmentally benign processes.

Another innovative approach is the formal [5+1] cyclization for phenol synthesis. This method relies on the synthesis of a 1,5-dibromo-1,4-pentadiene precursor, which, upon lithium-halogen exchange and subsequent reaction with a one-carbon electrophile like dibenzyl carbonate, undergoes cyclization to form the phenol ring. acs.orgnih.gov This strategy allows for the incorporation of isotopic labels at the ipso-carbon of the phenol, a valuable tool for mechanistic and metabolic studies. acs.orgnih.govresearchgate.net

Process optimization focuses on improving reaction conditions to enhance yield, reduce cost, and improve safety and environmental impact. This can involve screening different catalysts, solvents, and bases, as seen in the optimization of palladium-catalyzed coupling reactions where mild bases and specific ligands were found to be crucial for efficiency. organic-chemistry.org Patent literature often highlights such optimizations; for example, a synthetic method for 3,5-difluorophenol (B1294556) was developed using cheap, readily available raw materials in a one-pot reaction with simple operation and high yield, demonstrating the principles of industrial process optimization. patsnap.com

Multi-Step Conversions and Yield Enhancement

One common approach involves the use of protecting groups to achieve the desired selectivity, although this can increase the number of steps in the synthesis. researchgate.netresearchgate.net Another strategy focuses on optimizing reaction conditions at each stage. For instance, in a multi-step synthesis involving a condensation reaction followed by an oxidation and then a cycloaddition, careful control of reagents and reaction times can significantly favor the formation of the desired product. scribd.comumh.es

Recent advancements have focused on developing more direct and atom-efficient methods. For example, a formal [5 + 1] cyclization strategy has been reported for the synthesis of 1-¹³C-labeled phenols, including 2,6-diphenylphenol, in high yields. acs.org This method utilizes a 1,5-dibromo-1,4-pentadiene precursor which, after lithium-halogen exchange and reaction with carbonate esters, cyclizes to form the phenol product. acs.org

The table below outlines a selection of multi-step synthetic approaches and the reported yields for various diarylated phenols, illustrating the impact of different methodologies on the efficiency of the synthesis.

| Product | Synthetic Approach | Key Steps | Reported Yield |

| 2,6-Diphenylphenol | [5 + 1] Cyclization | Lithium-halogen exchange, reaction with carbonate ester | High |

| Dibenzocoronenediimide | Reaction with benzyne | Cycloaddition | 80% umh.es |

| 2,6-Diarylated Phenols | Protecting group-based strategies | Protection, functionalization, deprotection | Varies researchgate.netresearchgate.net |

| 4-Nitro-2,6-diphenylphenol (B1361223) | Multi-step reaction | Nitration, Iodination | Not specified chemicalbook.com |

Exploration of Alternative Precursors for Diarylated Phenols

The development of novel synthetic routes often involves exploring alternative starting materials to improve accessibility and expand the scope of achievable structures. For diarylated phenols, research has moved beyond traditional precursors to include a variety of organic molecules.

One area of exploration is the use of saturated cyclohexanone (B45756) precursors to synthesize phenols through a dual catalytic manifold involving sequential H-atom transfer processes under purple light irradiation. researchgate.net This method provides a mechanistically distinct alternative to classical approaches. Another innovative route utilizes diaryliodonium salts with hydroxide (B78521) surrogates like hydrogen peroxide or silanols to produce a wide range of phenols at room temperature. diva-portal.org

The use of organomercurial reagents in redox transmetalation/protolysis reactions has also been shown to be effective for preparing rare earth complexes with aryloxide ligands, including those derived from 2,6-diphenylphenols. nih.gov This method's outcome can be influenced by the choice of the rare earth metal and the organomercurial reagent. nih.gov

Furthermore, the self-condensation of cyclohexanone can produce a trimeric ketone, which then undergoes dehydrogenation to yield 2,6-diphenylphenol. google.com This process has been optimized for continuous operation in a tubular fixed bed reactor, leading to high conversion rates and product selectivity. google.com

The following table summarizes various alternative precursors and the types of diarylated phenol derivatives they can be used to synthesize.

| Precursor | Synthetic Method | Resulting Phenol Type |

| Saturated Cyclohexanone | Dual catalytic H-atom transfer | Substituted phenols researchgate.net |

| Diaryliodonium Salts | Reaction with hydroxide surrogates | Broad range of phenols diva-portal.org |

| Organomercurial Reagents | Redox transmetalation/protolysis | Rare earth aryloxide complexes nih.gov |

| Cyclohexanone | Self-condensation and dehydrogenation | 2,6-Diphenylphenol google.com |

Reaction Mechanisms and Chemical Transformations

Electrophilic Aromatic Substitution on the [1,1':3',1''-Terphenyl]-5'-ol Core

The [1,1':3',1''-Terphenyl]-5'-ol scaffold presents multiple sites for electrophilic aromatic substitution (EAS), with reactivity governed by the interplay of the activating hydroxyl group and the deactivating phenyl substituents. The general mechanism for EAS involves the attack of the aromatic ring on a strong electrophile (E+), forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. capes.gov.brmasterorganicchemistry.com Aromaticity is subsequently restored by the loss of a proton from the site of attack. capes.gov.br

The hydroxyl (-OH) group on the central ring is a powerful activating group, meaning it increases the rate of reaction compared to benzene. byjus.com Through resonance, its lone pairs increase the electron density of the aromatic ring, particularly at the ortho and para positions. byjus.comdoubtnut.com In 3,5-diphenylphenol, the para position (C2) and the two ortho positions (C4, C6) relative to the hydroxyl group are activated.

However, the two phenyl substituents at the C3 and C5 positions exert a deactivating inductive effect due to the electronegativity of the sp2 carbons. These phenyl groups direct incoming electrophiles to their own ortho and para positions. Consequently, electrophilic attack on the central ring of this compound is directed by the hydroxyl group to the C2, C4, and C6 positions. The phenyl substituents themselves can also undergo substitution, typically at their ortho and para positions.

Common electrophilic substitution reactions applicable to phenols include halogenation, nitration, and sulfonation. byjus.commlsu.ac.in

Halogenation : Phenols are highly activated and undergo halogenation even without a Lewis acid catalyst. byjus.com Reaction with bromine water typically leads to polysubstitution, forming a tribromophenol precipitate. byjus.com To achieve monosubstitution, milder conditions are required, such as using a non-polar solvent like carbon disulfide at low temperatures. mlsu.ac.in

Nitration : The conditions for nitration determine the outcome. Dilute nitric acid at low temperatures yields a mixture of ortho- and para-nitrophenols. byjus.com For instance, the nitration of 2,6-diphenylphenol (B49740) with diluted nitric acid specifically produces 4-nitro-2,6-diphenylphenol (B1361223). smolecule.com The use of concentrated nitric acid, often with sulfuric acid as a catalyst, leads to the formation of polysubstituted products like picric acid (2,4,6-trinitrophenol). byjus.com

Sulfonation : The sulfonation of phenol (B47542) is temperature-dependent. At lower temperatures, the ortho-isomer is the kinetic product, while at higher temperatures, the thermodynamically more stable para-isomer predominates. mlsu.ac.in

Nucleophilic Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group of this compound can participate in nucleophilic reactions, most notably esterification and etherification. While phenols are generally weaker nucleophiles than alcohols, their nucleophilicity is significantly enhanced upon deprotonation to the corresponding phenoxide ion. masterorganicchemistry.comchemguide.co.uk

Esterification: The direct reaction of a phenol with a carboxylic acid (Fischer-Speier esterification) is typically very slow and not synthetically useful. chemguide.co.ukwikipedia.org However, phenols can be esterified efficiently using more reactive carboxylic acid derivatives like acyl chlorides or acid anhydrides, especially after conversion to the more nucleophilic phenoxide ion by treatment with a base like sodium hydroxide (B78521). chemguide.co.uk Another effective method involves using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) to facilitate the reaction between the phenol and a carboxylic acid. jocpr.com

Etherification: The Williamson ether synthesis is a cornerstone method for preparing ethers, including those from phenols. wikipedia.orgpharmdguru.com The reaction proceeds via an SN2 mechanism where a phenoxide ion, generated by reacting the phenol with a strong base (e.g., sodium hydride), acts as a nucleophile and displaces a halide from a primary alkyl halide. masterorganicchemistry.comwikipedia.orglibretexts.org Because the mechanism is SN2, it works best with methyl or primary alkyl halides to avoid competing elimination reactions that dominate with secondary and tertiary halides. masterorganicchemistry.com

Redox Chemistry and Phenoxyl Radical Formation

Phenols, particularly those with bulky substituents, are known to undergo oxidation to produce relatively stable phenoxyl radicals. researchgate.net The oxidation of this compound involves the removal of the hydrogen atom from the hydroxyl group, leading to the formation of a 3,5-diphenylphenoxyl radical. This process can be achieved through chemical or electrochemical means.

Chemical oxidation can be performed using various reagents. For example, the oxidation of sterically hindered phenols like 2,6-disubstituted phenols with reagents such as lead dioxide (PbO₂), ceric ammonium (B1175870) nitrate (B79036) (CAN), or hypervalent iodine compounds can generate stable phenoxyl radicals. encyclopedia.pubrsc.org The oxidation of 2,6-diphenylphenol with a mixture of trifluoroacetic anhydride (B1165640) and a nitrate salt has been shown to yield 2,6-diphenyl-1,4-benzoquinone and 3,3',5,5'-tetraphenyldiphenoquinone, the latter resulting from the C-C dimerization of two phenoxyl radicals. lookchem.comgoogleapis.com

The resulting 3,5-diphenylphenoxyl radical is stabilized by resonance, with the unpaired electron delocalized over the oxygen atom, the aromatic ring, and the attached phenyl substituents. This delocalization is key to its relative stability. These radicals are intermediates in oxidative coupling reactions, which can lead to the formation of dimers (biphenols or diphenoquinones) or polymers (poly(arylene oxides)). acs.orgnih.gov

Photochemical Rearrangements and Reactivity

The photochemistry related to diphenylphenols is most famously characterized by the rearrangement of 4,4-diphenylcyclohexadienones. Upon irradiation, 4,4-diphenylcyclohexadienone undergoes a rearrangement to form 6,6-diphenylbicyclo[3.1.0]hex-3-en-2-one. encyclopedia.pubmiami.edu This bicyclic ketone is an intermediate that, upon further reaction, can yield a mixture of 2,3-diphenylphenol and 3,4-diphenylphenol.

The mechanism of this transformation, known as the Type A rearrangement, proceeds from the n-π* triplet excited state of the dienone. encyclopedia.pubmiami.edu This excited state undergoes bonding between the β-carbons (C3 and C5) of the dienone system to form a bicyclic intermediate, which then rearranges. The ratio of the resulting diphenylphenol isomers can be dependent on reaction conditions such as solvent polarity and pH. When one of the phenyl groups on the starting dienone is substituted, that substituent influences the migratory aptitude of the aryl group, providing insight into the electronic demands of the rearrangement.

In addition to being products of photochemical reactions, phenols themselves can exhibit photochemical reactivity. Flash photolysis studies show that phenyl-substituted phenols can form phenoxyl radicals through a biphotonic process that involves the triplet excited state as an intermediate. mlsu.ac.in

Mechanistic Pathways for the Formation of Derived Compounds

Several important classes of compounds are derived from this compound and its isomers through well-defined mechanistic pathways.

Oxidative Coupling and Polymerization: The formation of dimers and polymers from 2,6-disubstituted phenols, including 2,6-diphenylphenol, via oxidative coupling is a significant transformation. The mechanism is a free-radical chain process involving aryloxy radical intermediates. acs.org The process can lead to two main types of linkages: C-C coupling to form biphenol structures, which can be further oxidized to diphenoquinones, and C-O coupling to form poly(arylene oxide) ethers. rsc.orgnih.gov The polymerization of mixed dimers of 2,6-dimethylphenol (B121312) and 2,6-diphenylphenol has been shown to proceed through a redistribution process, where intermediate quinone ketals dissociate and recombine, ultimately leading to polymers with a random distribution of monomer units. acs.org

Formation from Cyclohexadienones: As detailed in the previous section, diphenylphenols are notably formed from the photochemical rearrangement of 4,4-diphenylcyclohexadienones. acs.org The mechanism involves several steps:

Photoexcitation of the dienone to an n-π* triplet state.

β,β-Bonding to form a bicyclo[3.1.0]hexenone intermediate.

Intersystem crossing to a ground-state zwitterionic species.

Rearrangement of the zwitterion, involving aryl migration, to yield the final phenol products. encyclopedia.pubmiami.edu

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For 3,5-Diphenylphenol, both proton (¹H) and carbon-13 (¹³C) NMR studies provide definitive evidence for its structure.

The ¹H NMR spectrum of this compound, recorded in deuterated chloroform (B151607) (CDCl₃), reveals distinct signals corresponding to the different types of protons in the molecule. The aromatic region of the spectrum is complex due to the overlapping signals of the protons on the three phenyl rings.

Protons on the two substituent phenyl rings appear as multiplets in the downfield region. Specifically, a multiplet observed between δ 7.65-7.67 ppm corresponds to the four ortho-protons of the two phenyl substituents. A triplet at δ 7.48 ppm (J=7.4Hz) is assigned to the four meta-protons, and a multiplet at δ 7.39-7.43 ppm is attributed to the two para-protons of these rings.

The protons on the central phenol (B47542) ring are also clearly resolved. The two protons at positions 2 and 6 appear as a doublet at δ 7.12 ppm (J=1.6Hz), and the proton at position 4 gives rise to a triplet signal that is part of the multiplet between δ 7.39-7.43 ppm. The hydroxyl (-OH) proton is observed as a singlet at δ 6.13 ppm.

¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

|---|---|---|---|---|

| 7.65-7.67 | m | - | 4H | Ortho-protons of substituent phenyl rings |

| 7.48 | t | 7.4 | 4H | Meta-protons of substituent phenyl rings |

| 7.39-7.43 | m | - | 3H | Para-protons of substituent rings & H-4 of central ring |

| 7.12 | d | 1.6 | 2H | H-2, H-6 of central phenol ring |

| 6.13 | s | - | 1H | -OH |

Solvent: CDCl₃, Frequency: 400 MHz

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. In the spectrum of this compound in CDCl₃, eight distinct signals are observed, confirming the molecule's symmetry.

The carbon atom bearing the hydroxyl group (C-1) resonates at δ 156.5 ppm. The carbons to which the substituent phenyl groups are attached (C-3 and C-5) appear at δ 143.4 ppm. The signal at δ 140.9 ppm is assigned to the ipso-carbons of the two substituent phenyl rings. The remaining aromatic carbons show signals at δ 128.8, 127.6, 127.3, 118.8, and 113.2 ppm.

¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 156.5 | C-1 (C-OH) |

| 143.4 | C-3, C-5 |

| 140.9 | Ipso-C of substituent phenyl rings |

| 128.8 | Aromatic CH |

| 127.6 | Aromatic CH |

| 127.3 | Aromatic CH |

| 118.8 | Aromatic CH |

| 113.2 | Aromatic CH |

Solvent: CDCl₃, Frequency: 100 MHz

Proton Nuclear Magnetic Resonance (¹H NMR)

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including FT-IR and Raman techniques, is employed to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The FT-IR spectrum of this compound is characterized by absorption bands corresponding to its key functional groups. A broad absorption band is expected in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the phenolic hydroxyl group; a similar broad O-H stretch was observed at 3320 cm⁻¹ for the related compound 3,5-Diphenyl-4-hydroxybenzaldehyde. rsc.org The broadness of this peak is due to hydrogen bonding.

Sharp peaks are anticipated just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹), corresponding to the C-H stretching vibrations of the aromatic rings. The C=C stretching vibrations within the aromatic rings are expected to produce a series of sharp absorptions in the 1450-1600 cm⁻¹ region. A distinct band corresponding to the C-O stretching vibration of the phenol group should appear in the 1200-1260 cm⁻¹ range.

Fourier Transform Infrared (FT-IR) Spectroscopy

Electronic Spectroscopy for Electronic Transitions

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is used to study the electronic transitions within a molecule. The UV-Vis spectrum of this compound is dictated by the presence of its extensive conjugated π-electron system. The chromophore consists of three phenyl rings, which leads to significant absorption in the ultraviolet region.

The electronic transitions are primarily π → π* transitions associated with the aromatic system. Compared to phenol, which has a primary absorption band around 270 nm, the extended conjugation in this compound, caused by the two additional phenyl substituents, is expected to cause a bathochromic shift (a shift to longer wavelengths) and an increase in molar absorptivity (hyperchromic effect). The presence of multiple conjugated systems often results in complex spectra with multiple absorption bands. libretexts.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by measuring the mass-to-charge ratio (m/z) of its ions. For this compound, which has a molecular formula of C₁₈H₁₄O, the calculated molecular weight is approximately 246.3 g/mol . nih.gov

In a typical mass spectrometry experiment, the compound is ionized, and the resulting molecular ion and any fragment ions are separated based on their m/z values. The mass spectrum of a related isomer, 2,4-diphenylphenol, shows a prominent molecular ion peak (M+) at m/z 246. nih.gov The fragmentation pattern provides valuable clues about the molecule's structure. Common fragmentation pathways for aromatic compounds often involve the loss of small, stable neutral molecules or radicals. For instance, in phthalate (B1215562) metabolites, characteristic fragments corresponding to the benzoate (B1203000) ion (m/z 121) and other related structures are observed. nih.gov While specific fragmentation data for this compound is not detailed in the provided search results, general principles of mass spectrometry suggest that its fragmentation would involve cleavages around the phenyl rings and the hydroxyl group. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental composition of the molecule and its fragments.

X-ray Crystallography for Three-Dimensional Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. cam.ac.uk This technique involves diffracting a beam of X-rays off a single crystal of the compound. The resulting diffraction pattern is used to construct an electron density map, from which the positions of the individual atoms can be determined.

While a specific crystal structure for this compound was not found in the search results, studies on closely related compounds provide significant insights into the likely structural features. For example, the crystal structure of 2-methoxy-3,4-diphenylphenol reveals the dihedral angles between the central phenol ring and the two pendant phenyl rings to be 60.76° and 51.64°. nih.goviucr.org In another related compound, a derivative of 4-(N-R-salicylideneimine)-2,6-diphenylphenol, the phenol ring is twisted with respect to the rest of the molecule. nih.gov

Computational modeling studies on phenol and its derivatives have been used to predict bond lengths and angles. tsijournals.com For 2,6-diphenylphenol (B49740), calculations have determined the length of the molecule to be approximately 11.97 Å. ijapbc.com X-ray crystallographic data for related structures also provide detailed information on bond lengths, such as the Cu-O bond lengths in a tetrameric copper(I) cluster with 2,6-diphenylphenoxide ligands. nih.gov

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) for Electronic and Geometric Structure

Density Functional Theory (DFT) is a versatile quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgrsc.org It has become a popular and versatile tool in computational chemistry, offering a balance between accuracy and computational cost. wikipedia.org DFT calculations are used to determine molecular properties by using functionals of the spatially dependent electron density. wikipedia.org

A fundamental application of DFT is the determination of a molecule's ground state geometry, which corresponds to its most stable, lowest-energy configuration. atomistica.online This process, known as geometry optimization, iteratively adjusts atomic positions to minimize the total energy of the molecule, thereby predicting bond lengths, bond angles, and dihedral angles. atomistica.onlinearxiv.org Methods such as B3LYP, a popular hybrid functional, are commonly employed for these calculations in conjunction with a basis set like 6-311++G(d,p). wikipedia.orgderpharmachemica.comresearchgate.net

The optimization process is crucial as the resulting structure serves as the foundation for subsequent calculations, including vibrational frequencies and reactivity studies. atomistica.online For 3,5-Diphenylphenol, geometry optimization would reveal the preferred rotational orientations of the two phenyl rings relative to the central phenol (B47542) ring and the orientation of the hydroxyl group. While specific DFT geometry optimization data for this compound is not detailed in the provided search results, general properties computed through similar methods are available.

Table 1: Computed Ground State Properties for this compound This table presents computationally derived properties for this compound.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₈H₁₄O | nih.gov |

| Molecular Weight | 246.3 g/mol | nih.gov |

| XLogP3 | 4.8 | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 1 | nih.gov |

| Rotatable Bond Count | 2 | nih.gov |

DFT calculations are widely used to predict spectroscopic parameters, which can then be compared with experimental data to validate both the computational model and the experimental structure determination. nih.gov Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies can be performed on the optimized molecular geometry. derpharmachemica.comchemrxiv.org

The GIAO (Gauge-Independent Atomic Orbital) method is commonly used for predicting NMR chemical shifts. nih.gov For IR spectra, DFT can calculate the harmonic vibrational frequencies corresponding to different vibrational modes of the molecule. derpharmachemica.com These calculated frequencies are often systematically scaled to correct for anharmonicity and other limitations in the theoretical model, improving agreement with experimental spectra. arxiv.org This comparison aids in the assignment of specific peaks in the experimental spectra to particular atomic motions or chemical environments. derpharmachemica.comnih.gov For instance, the characteristic O-H stretching frequency of the phenol group would be a key feature in both the calculated and experimental IR spectra.

Table 2: Illustrative Comparison of Experimental and Calculated Vibrational Frequencies for a Phenolic Compound This table illustrates how experimental and DFT-calculated IR data are typically compared. The specific values are hypothetical for a representative phenolic compound and not specific to this compound.

| Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Vibrational Assignment |

|---|---|---|---|

| 3550 | 3780 | 3553 | O-H stretch |

| 3060 | 3245 | 3050 | Aromatic C-H stretch |

| 1605 | 1690 | 1600 | Aromatic C=C stretch |

DFT can be employed to calculate key thermochemical properties, such as standard molar enthalpies of formation, which are crucial for understanding the stability and reaction energetics of a compound. researchgate.net These calculations are often performed using isodesmic reactions, where the number and types of bonds are conserved on both sides of the reaction equation. This approach helps to minimize errors in the calculation. researchgate.net

Studies on related compounds, such as dimethoxyphenols, have demonstrated good agreement between DFT-calculated and experimentally determined gas-phase enthalpies of formation. researchgate.net Such calculations for this compound would provide valuable data on its thermodynamic stability. The calculations would involve the optimized ground state structure and vibrational frequency analysis to determine zero-point vibrational energy and thermal corrections.

Table 3: Experimental and DFT-Calculated Gas-Phase Molar Enthalpies of Formation (ΔfH°m(g)) for Substituted Phenols at 298.15 K This table shows examples from a study on methoxyphenols, illustrating the application of DFT in determining thermochemical properties. researchgate.net

| Compound | Experimental ΔfH°m(g) (kJ mol⁻¹) |

|---|---|

| 2-Methoxyphenol | -(246.1 ± 1.9) |

| 3-Methoxyphenol | -(240.4 ± 2.1) |

| 4-Methoxyphenol | -(229.7 ± 1.8) |

| 2,3-Dimethoxyphenol | -(386.0 ± 2.2) |

| 2,6-Dimethoxyphenol | -(381.7 ± 1.9) |

Spectroscopic Parameter Prediction and Validation (NMR, IR)

Molecular Dynamics Simulations for Conformational Analysis

While DFT is excellent for finding stationary points on the potential energy surface, Molecular Dynamics (MD) simulations are used to study the dynamic behavior and conformational flexibility of molecules over time. nih.gov For this compound, MD simulations can provide insights into the rotational dynamics of the two peripheral phenyl rings and the central phenol's hydroxyl group.

MD simulations solve Newton's equations of motion for the atoms in the system, allowing researchers to observe how the molecule explores different conformations. mdpi.com The results can be visualized through energy landscapes, which plot the system's potential energy against conformational coordinates (like dihedral angles). mdpi.com These landscapes reveal the most stable conformations (local energy minima) and the energy barriers between them. This analysis is crucial for understanding how the molecule's shape might change in different environments, such as in solution or when interacting with other molecules. nih.govfrontiersin.org

Theoretical Studies of Reaction Pathways and Transition States

Understanding the chemical reactivity of this compound involves studying the mechanisms of its potential reactions. Computational chemistry, particularly DFT, allows for the exploration of reaction pathways and the identification of transition states. researchgate.netchemrxiv.org A transition state is the highest energy point along a reaction coordinate, representing the energy barrier (activation energy) that must be overcome for a reaction to proceed. solubilityofthings.comwikipedia.org

Analysis of Intermolecular Interactions and Non-Covalent Bonding

The behavior of this compound in the solid or liquid phase is governed by intermolecular and non-covalent interactions. wikipedia.org These interactions, though weaker than covalent bonds, are critical for determining properties like melting point, solubility, and crystal packing. wikipedia.org The main types of non-covalent interactions relevant to this compound are hydrogen bonding, van der Waals forces, and π-effects. wikipedia.orgresearchgate.net

Hydrogen Bonding: The hydroxyl (-OH) group is a classic hydrogen bond donor and can also act as an acceptor. This allows this compound molecules to form networks of hydrogen bonds. researchgate.net

π-π Interactions: The three aromatic rings can interact with each other through π-π stacking, where the electron-rich π-systems of adjacent rings align.

C-H•••π Interactions: The hydrogen atoms on one phenyl ring can interact favorably with the π-electron cloud of another ring.

Computational methods like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis can be used to visualize and quantify these weak interactions, providing a detailed picture of how molecules of this compound would arrange themselves in a condensed phase. nih.govscielo.org.mx

Coordination Chemistry and Metal Complexes of 3,5 Diphenylphenol Ligands

Synthesis and Characterization of Metal-Diphenylphenoxide Complexes

The synthesis of metal complexes using diphenylphenol ligands typically involves the deprotonation of the phenol (B47542) to form the phenoxide, which then coordinates to the metal center. Common methods include salt metathesis and redox transmetallation.

The synthesis of transition metal complexes with simple 3,5-diphenylphenoxide ligands is not extensively documented in standalone studies. However, the broader class of sterically hindered diphenylphenols is widely used in creating complexes with metals like palladium and copper. For instance, new bidentate N-(2,6-di-phenyl-1-hydroxyphenyl) salicylaldimines have been used to synthesize copper(II) complexes. researchgate.netresearchgate.net These complexes are typically prepared and then characterized using a variety of spectroscopic and analytical techniques, including IR, UV/vis, NMR, and ESR spectroscopy, as well as magnetic susceptibility measurements. researchgate.netresearchgate.net

In related palladium chemistry, bis(N-2,6-diphenylphenol-R-salicylaldiminato)Pd(II) complexes have been synthesized and characterized. acs.org Palladium(II) complexes are often investigated for their catalytic activity in reactions like Suzuki-Miyaura cross-coupling. rsc.orgresearchgate.net The geometry around the palladium in such complexes is often a distorted square planar arrangement. rsc.orgresearchgate.net

The characterization of copper(II) complexes often involves electrochemical studies like cyclic voltammetry to probe their redox behavior. researchgate.net ESR spectroscopy is particularly useful for studying paramagnetic Cu(II) centers and any resulting ligand-based radicals. researchgate.netresearchgate.net

The synthesis of rare earth metal complexes with bulky aryloxide ligands, including those derived from 2,6-diphenylphenols with additional 3,5-substituents, has been successfully achieved. lookchem.com A common synthetic route is the redox transmetallation/ligand exchange reaction involving the rare earth metal, an organomercury reagent like bis(pentafluorophenyl)mercury, and the corresponding phenol in a solvent such as tetrahydrofuran (B95107) (THF). lookchem.com

For example, this method has been used to prepare complexes like [Yb(OArPh)3(THF)2] and [Sm(OArPh)3(THF)2], where OArPh represents a 2,6-diphenyl-3,5-di-phenylphenolate ligand. lookchem.com Homoleptic complexes, which contain only one type of ligand, can also be synthesized by the direct reaction of the rare earth element with the phenol in the presence of mercury at elevated temperatures in a sealed tube. lookchem.comcapes.gov.br

Characterization is predominantly carried out using single-crystal X-ray diffraction, which reveals detailed structural information. For instance, X-ray studies of homoleptic tris(aryloxo)lanthanoid(III) complexes with 2,6-diphenylphenolate show monomeric structures where the metal is surrounded by a triangular array of oxygen atoms, with capping phenyl groups providing additional interactions. capes.gov.br

Table 1: Examples of Synthesized Rare Earth Metal Complexes with Diphenylphenolate-type Ligands

| Complex | Synthesis Method | Key Structural Features | Reference |

|---|---|---|---|

[Yb(OArPh)3(DME)]·1.5THF |

Redox transmetallation/ligand exchange | Distorted square pyramidal stereochemistry. | lookchem.com |

[Sm(OArPh)3(THF)2] |

Redox transmetallation/ligand exchange | --- | lookchem.com |

[Yb(OArMe)2(THF)3] |

Redox transmetallation/ligand exchange with HgPh2 | Divalent Yb(II) complex; distorted trigonal bipyramidal geometry. | lookchem.com |

[Sc(OArH)3] |

Direct reaction in a sealed tube | Homoleptic; features π-η1-Ph···Sc interactions. | lookchem.com |

[Ln(Odpp)3] (Ln = Y, La, Ce, Pr, Nd) |

Direct reaction with metal and Hg at high temp. | Monomeric; triangular array of oxygen atoms with capping phenyl groups. | capes.gov.br |

OArPh = 2,6-diphenyl-3,5-di-phenylphenolate; OArMe = 2,6-diphenyl-3,5-di-methylphenolate; OArH = 2,6-diphenylphenolate (dpp). DME = 1,2-dimethoxyethane; THF = tetrahydrofuran.

Transition Metal Complexes (e.g., Palladium, Copper)

Ligand Design Principles and the Influence of Steric Effects

Ligand design is a fundamental concept in coordination chemistry, allowing for the fine-tuning of a metal complex's properties and reactivity. numberanalytics.com The primary driving force for complex formation is the stabilization from metal-ligand bond formation, but this is balanced by destabilizing steric repulsions between ligands. libretexts.org

For phenoxide ligands, steric bulk is a key design parameter. The introduction of large substituents, such as the phenyl groups in 3,5-diphenylphenol, creates a sterically demanding coordination environment around the metal center. This steric hindrance plays a crucial role in:

Stabilizing Low Coordination Numbers: The bulkiness of the ligand can prevent a large number of ligands from binding to the metal, thereby stabilizing complexes with lower-than-usual coordination numbers. lookchem.comacs.org For example, using the sterically large 2,6-diphenylphenol (B49740) with manganese led to a three-coordinate dimeric complex, whereas the less bulky phenoxide formed a four-coordinate dimer with solvent molecules attached. acs.org

Influencing Molecular Geometry: The spatial arrangement of the bulky groups dictates the geometry of the complex. The phenyl groups in diphenylphenoxide ligands can be positioned to effectively shield the metal's donor atoms. lookchem.com

Modifying Reactivity: By controlling access to the metal center, steric effects can influence the reactivity of the complex, for instance by preventing substrate binding or stabilizing reactive intermediates. numberanalytics.com

Adding substituents at the 3 and 5 positions of a 2,6-diphenylphenolate ligand is a strategy to further increase its bulkiness, reduce the flexibility of the flanking phenyl groups, and enhance the shielding of the donor oxygen atom. lookchem.com

Table 2: Conceptual Influence of Steric Bulk on Coordination

| Ligand | Relative Steric Bulk | Expected Coordination Number | Structural Impact | Reference |

|---|---|---|---|---|

| Phenoxide | Low | Higher | Can form polynuclear complexes or accommodate solvent ligands. | acs.org |

| 2,6-Di-tert-butylphenoxide | High | Lower | Effective at stabilizing low-coordination numbers. | lookchem.com |

| 2,6-Diphenylphenoxide | Very High | Low | Phenyl groups can engage in π-interactions with the metal center. | lookchem.comcapes.gov.br |

| 3,5-Disubstituted-2,6-diphenylphenoxide | Extremely High | Very Low | Reduces flexibility and increases shielding of the donor atom. | lookchem.com |

Electronic Structure and Bonding in Metal Complexes

The electronic structure of transition metal complexes is often described using models like Crystal Field Theory, which considers the electrostatic interaction between the metal d-orbitals and the ligands. numberanalytics.com The bonding in metal-diphenylphenoxide complexes involves a primary σ-bond between the phenoxide oxygen and the metal. However, the electronics are more nuanced due to the extensive π-system of the ligand.

Computational methods like Density Functional Theory (DFT) are used to probe the electronic structure, including the nature of the frontier molecular orbitals (HOMO-LUMO) which are crucial for understanding electronic transitions and reactivity. researchgate.netrsc.org In many metal complexes, observed absorption bands can be attributed to ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions. researchgate.net For metal-phenoxide complexes, LMCT transitions from the phenoxide's filled p-orbitals to the metal's empty d-orbitals are common.

Redox Properties of Metal-Bound Phenoxyls

Phenoxide ligands are considered "redox non-innocent," meaning they can actively participate in the redox chemistry of the complex. nih.govmdpi.com They can be oxidized by one electron to form a neutral phenoxyl radical. The stability and reactivity of this radical are heavily influenced by both the substituents on the phenol ring and the nature of the coordinated metal ion.

The bulky phenyl groups in this compound can provide steric protection to the resulting phenoxyl radical, enhancing its stability. The metal center plays a critical electronic role. Studies on copper(II) complexes with related N-(di-phenyl-hydroxyphenyl) salicylaldimine ligands have shown that chemical oxidation (e.g., with PbO₂) leads to the formation of ligand-centered Cu(II)-phenoxyl radical species. researchgate.netresearchgate.net In this scenario, the oxidation occurs on the ligand rather than the metal, with the Cu(II) center remaining in its +2 oxidation state while the ligand is oxidized. researchgate.net

The process can be represented as: [Mⁿ⁺—OAr] → [Mⁿ⁺—•OAr]⁺ + e⁻

Electrochemical techniques, such as cyclic voltammetry, are essential for quantifying these redox processes. The redox potentials for the ligand-centered oxidation are dependent on both the electronic and steric effects of the ligand's substituents. researchgate.net The combination of a redox-active metal with a non-innocent phenoxide ligand can lead to complexes with rich electrochemical behavior and potential applications in catalysis, where the ligand can act as an electron reservoir. mdpi.com

Catalytic Applications of 3,5 Diphenylphenol Based Systems

Homogeneous Catalysis in Organic Transformations

Homogeneous catalysts derived from 3,5-diphenylphenol operate in the same phase as the reactants, offering high activity and selectivity due to the well-defined nature of the active species. The phenol's bulky framework can be leveraged to create specific ligand architectures that control the reactivity and stability of metal centers in various organic reactions.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides, typically catalyzed by a palladium complex. nih.gov The efficiency of these catalysts is highly dependent on the nature of the ligands coordinated to the palladium center. Ligands play a crucial role by enhancing catalyst stability, increasing electron density at the metal, and facilitating key steps of the catalytic cycle, such as oxidative addition and reductive elimination. mdpi.comnih.govnih.gov

While specific performance data for this compound-based ligands in Suzuki-Miyaura reactions is not extensively detailed in the surveyed literature, its derivatives have been synthesized for this purpose. For instance, this compound serves as a key precursor for creating more complex ligand structures. sci-hub.se One synthetic route involves the preparation of this compound, which can then be used to build larger, sterically demanding pincer-type ligands. sci-hub.se These pincer ligands, which bind to a metal at three points, are known to form highly stable and active palladium complexes. For example, bis(thiazole) pincer palladium complexes have demonstrated high turnover numbers (TON) and turnover frequencies (TOF) in the Suzuki-Miyaura coupling of various aryl halides, including challenging aryl chlorides. sci-hub.se The bulky 3,5-diphenyl-substituted backbone in such a ligand would create a specific steric pocket around the metal, potentially influencing substrate selectivity and preventing catalyst deactivation pathways like the formation of inactive palladium black.

The general mechanism for the Suzuki-Miyaura reaction, shown below, highlights the critical stages where ligand properties are paramount. The bulky and electron-donating nature typical of ligands used in high-efficiency systems suggests that appropriately designed ligands from this compound could be effective.

General Catalytic Cycle for Suzuki-Miyaura Cross-Coupling

This cycle illustrates the key steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation with the organoboron species, and reductive elimination to form the final product and regenerate the Pd(0) catalyst.

Polymerization Catalysis (e.g., Olefin Polymerization)

The steric bulk of this compound derivatives has been exploited in the design of ligands for polymerization catalysts. These ligands can influence polymer properties such as molecular weight, branching, and stereoregularity.

In one notable example, a copper(I) complex featuring a hydrotris(3,5-diphenyl-1-pyrazolyl)borate (TpPh2) ligand demonstrated activity in the oxidative polymerization of phenolic compounds. researchgate.netacs.orgnih.gov The three bulky 3,5-diphenyl-substituted pyrazole (B372694) units create a sterically hindered environment around the copper center, which controls the approach of the monomer and influences the polymerization mechanism. Scorpionate ligands, like the hydrotris(pyrazolyl)borates, are valued in catalysis for the steric and electronic tunability they provide. etsu.eduacs.org

While direct applications in olefin polymerization are less commonly documented, 2,6-disubstituted phenols, including 2,6-diphenylphenol (B49740), are used as modifiers in Ziegler-Natta type catalyst systems for olefin polymerization. google.com In these systems, the phenol (B47542) derivative can react with an aluminum co-catalyst, like triisobutylaluminum (B85569) or trioctylaluminum, to form a polymerization modifier. google.com This modifier can influence catalyst activity and the properties of the resulting polymer. The significant steric hindrance provided by the two phenyl groups in 2,6-diphenylphenol is analogous to that in this compound and is crucial for controlling the coordination environment of the active catalytic species. google.com The development of late transition metal catalysts, often featuring phenoxy-imine ligands, for olefin polymerization suggests a potential role for this compound in creating new, highly tailored catalyst architectures. researchgate.nethhu.de

Table 1: Application of a this compound-Derived Ligand in Polymerization Catalysis

| Catalyst System | Ligand | Monomer | Polymer Product | Key Finding | Reference |

|---|---|---|---|---|---|

| Copper(I) Complex | Hydrotris(3,5-diphenyl-1-pyrazolyl)borate | 4-Phenoxyphenol | Poly(1,4-phenylene oxide) | The bulky ligand allows for controlled polymerization, yielding crystalline polymers. | researchgate.net |

| Titanium Complex | 3-amino-substituted inden-1-yl | Ethylene, 1-Octene | Ethylene/1-octene copolymer | 2,6-Diphenylphenol used as a precursor for a polymerization modifier. | google.com |

Oxidation and Reduction Catalysis

Catalytic systems based on phenol derivatives are active in various oxidation and reduction reactions. While direct catalytic data for this compound is sparse, studies on closely related analogs provide significant insight into its potential applications.

In oxidation catalysis, the focus is often on the conversion of substrates using environmentally benign oxidants like molecular oxygen. mdpi.com The catalytic oxidation of substituted phenols, such as 3,5-di-tert-butylphenol, using Co(salen) complexes has been studied, yielding quinones. mdpi.com The mechanism involves the formation of a phenoxy radical, and the reaction rate and selectivity are influenced by the steric and electronic properties of the phenol. mdpi.com Similarly, the synthesis of 2,6-diphenylphenol can be achieved through the catalytic dehydrogenation (an oxidative process) of tricyclic ketones over a Pd/Al₂O₃ catalyst. nih.gov These examples underscore the role of phenol-based structures as both substrates and components of catalytic systems in oxidation reactions.

For catalytic reduction, systems are designed to selectively add hydrogen to functional groups. nih.gov Iron complexes with tetradentate monophenolate ligands have shown potential as photoredox catalysts, capable of initiating reduction processes upon irradiation. researchgate.net The electronic properties of the phenolate (B1203915) ligand are crucial in these systems. Although specific examples employing this compound were not found, its electronic profile suggests it could be incorporated into such catalysts.

Table 2: Catalytic Oxidation of 3,5-Disubstituted Phenol Analogs

| Substrate | Catalyst System | Oxidant | Product | Key Finding | Reference |

|---|---|---|---|---|---|

| 3,5-Di-tert-butylphenol | Cobalt(II) Salen Complex | O₂ | Corresponding Quinone | Reaction proceeds in supercritical CO₂, demonstrating green chemistry principles. | mdpi.com |

| 3,5-Di-tert-butylcatechol | Nickel(II) Complex | O₂ | Corresponding Quinone | The catalyst mimics the activity of the catechol oxidase enzyme. | nih.gov |

| Tricyclic Ketones | Pd/Al₂O₃ | - | 2,6-Diphenylphenol | Synthesis via catalytic dehydrogenation. | nih.gov |

Supramolecular Catalysis using Phenol-Derived Scaffolds

Supramolecular catalysis utilizes large, well-defined molecular architectures, often held together by non-covalent bonds, to create nanoscopic reaction environments. mdpi.com Phenol derivatives are fundamental building blocks for important classes of these supramolecular hosts, such as calixarenes and resorcinarenes. acs.orggoogle.commdpi.comresearchgate.netmedcraveonline.com These macrocycles feature a hydrophobic cavity that can encapsulate guest molecules (substrates), influencing reaction rates and selectivity in a manner analogous to enzymes. mdpi.combeilstein-journals.org

Calixarenes are typically synthesized from the condensation of a p-substituted phenol with formaldehyde, while resorcinarenes are formed from resorcinol (B1680541) and an aldehyde. researchgate.netmedcraveonline.com The substituents on the parent phenol or resorcinol unit dictate the size, shape, and properties of the resulting cavity. While p-tert-butylphenol is a common building block, the use of this compound to construct a calixarene- or resorcinarene-type scaffold would result in a significantly different architecture. The phenyl groups at the 3 and 5 positions would create a deeper and more sterically complex cavity, potentially leading to unique guest selectivity and catalytic properties. These large, rigid phenyl groups would extend the hydrophobic pocket and could participate in π-π stacking interactions with aromatic substrates, further stabilizing the host-guest complex.

Functionalized calixarenes and resorcinarenes have been employed as catalysts in a variety of reactions, including aldol (B89426) reactions and Michael additions, where catalytically active groups are appended to the macrocyclic frame. researchgate.netbeilstein-journals.org The pre-organized arrangement of these groups on the scaffold can lead to cooperative catalytic effects and high levels of stereoselectivity. beilstein-journals.org A hypothetical resorcinarene (B1253557) built from this compound could serve as a unique platform for such functionalization, offering a novel and unexplored catalytic environment.

Catalyst Regeneration and Stability Studies

The long-term stability and recyclability of a catalyst are critical for its practical and industrial application. medcraveonline.comtum.de Catalyst deactivation can occur through several mechanisms, including leaching of the active metal, poisoning of catalytic sites, or thermal degradation and sintering of the catalyst particles. ntnu.nodiva-portal.orgresearchgate.net The design of the ligand plays a central role in mitigating these deactivation pathways. nih.gov

For palladium-based catalysts, a common issue is the leaching of palladium into the reaction solution, which not only reduces the catalyst's reusability but can also contaminate the product. nih.govntnu.no This is particularly problematic in the pharmaceutical industry, where strict limits on heavy metal impurities are enforced. nih.gov Utilizing strongly coordinating ligands or supporting the catalyst on a solid matrix can help prevent leaching. mdpi.comresearchgate.net Ligands derived from this compound, with their bulky and rigid structure, could enhance catalyst stability by sterically shielding the metal center, thereby preventing aggregation into inactive nanoparticles and reducing the rate of leaching. nih.govfrontiersin.org

Supramolecular Chemistry and Functional Architectures

Molecular Recognition and Host-Guest Chemistry

Host-guest chemistry involves the formation of unique complexes composed of two or more molecules held together by non-covalent forces. wikipedia.org This process relies on molecular recognition, where a "host" molecule selectively binds a "guest" molecule or ion. wikipedia.org The 3,5-diphenylphenol scaffold is well-suited for acting as a host component. Its defined three-dimensional structure, featuring an aromatic cavity created by the phenyl rings and a specific hydrogen-bonding site, allows it to selectively encapsulate guest molecules.

The binding process is driven by a combination of interactions. The guest can be situated within the aromatic pocket, stabilized by CH-π and π-π interactions, similar to systems where guest molecules are trapped within an aromatic pocket formed by multiple phenyl rings. ias.ac.in The hydroxyl group can provide an additional, highly directional interaction point through hydrogen bonding, enhancing the stability and selectivity of the host-guest complex. researchgate.net This ability to form specific, non-covalent bonds with guest molecules is fundamental to applications in sensing and separation. rsc.org

Self-Assembly Processes of Diphenylphenol-Containing Molecules

Self-assembly is the spontaneous process by which molecules organize into ordered and stable structures through non-covalent interactions. nih.govnih.gov Molecules that incorporate the this compound motif can be designed to undergo predictable self-assembly into complex, functional architectures. The driving forces behind this process are the specific and directional interactions inherent to the molecule's structure.

The hydrogen-bonding capability of the phenol (B47542) group often directs the initial organization, while the π-π stacking of the numerous phenyl rings provides further stabilization, leading to the formation of extended, ordered structures. nih.gov For example, derivatives of N,N′-diphenyl-dihydrodibenzo[a,c]phenazine, which also contain multiple phenyl groups, have been shown to self-assemble into distinct nanostructures, transitioning between metastable and thermodynamically stable states over time. rsc.org Similarly, molecules containing this compound can be expected to form well-defined aggregates such as columnar stacks or nanofibers, driven by the cooperative effect of hydrogen bonding and π-stacking.

Role of Hydrogen Bonding and Pi-Pi Interactions

The supramolecular behavior of this compound is dominated by the interplay between hydrogen bonding and π-π interactions. These two forces are often cooperative, meaning their combined effect is greater than the sum of their individual contributions. rsc.org

Hydrogen Bonding : The hydroxyl group of the phenol is a strong hydrogen bond donor. This interaction is highly directional and is often the primary force determining the packing arrangement in the solid state. mdpi.com It can lead to the formation of predictable motifs like dimers or chains, which then serve as the basic building blocks for larger assemblies.

Pi-Pi Interactions : The face-to-face stacking of the phenyl rings is a significant stabilizing force. rsc.org While less directional than hydrogen bonds, these interactions are crucial for the cohesion of the final supramolecular structure. The strength of π-π stacking can be influenced by the relative orientation of the rings. nih.gov

In many systems, hydrogen bonds act to pre-organize the molecules, bringing the aromatic rings into an optimal geometry for strong π-π stacking. rsc.org This synergy is essential for creating stable and well-ordered crystalline materials. mdpi.com

Table 2: Comparison of Driving Force Interactions

| Feature | Hydrogen Bonding | π-π Interactions |

|---|---|---|

| Strength | Relatively strong (e.g., 1-5 kcal/mol) wikipedia.org | Generally weaker, but cumulative over large surfaces |

| Directionality | Highly directional | Less directional, depends on geometry (e.g., face-to-face, edge-to-face) |

| Primary Moiety | -OH group | Phenyl rings |

Design of Mechanically Interlocked Molecular Architectures

Mechanically interlocked molecular architectures (MIMAs) are molecules connected by topology rather than covalent bonds, such as a ring threaded onto an axle (rotaxane) or interlinked rings (catenane). wikipedia.org The synthesis of these complex structures often relies on template-directed methods, where non-covalent interactions are used to pre-organize the components before a final covalent reaction forms the mechanical bond. nobelprize.org

The this compound unit is a promising component for the design of MIMAs for several reasons:

Recognition Site : The phenol group and the adjacent aromatic surfaces can act as a recognition site for a macrocycle (the "ring"), held in place by hydrogen bonding and π-π stacking, allowing an "axle" to be threaded through it.

Bulky Stopper : The bulky nature of the diphenylphenyl group could serve as a "stopper" in a rotaxane, preventing the unthreading of the ring from the axle.

Template Component : The aromatic rings can participate in the π-stacking interactions that are often used to template the formation of catenanes, holding the precursor molecules in the correct orientation for the ring-closing reaction. nobelprize.org

The design of MIMAs is a key area of molecular nanotechnology, with potential applications in molecular switches and machines. nih.gov

Applications in Crystal Engineering and Porous Materials

Crystal engineering is the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. rsc.org The rigid, well-defined geometry and specific interaction sites of this compound make it an excellent building block, or "tecton," for crystal engineering. By controlling the way these units connect via hydrogen bonds and π-stacking, it is possible to create crystalline materials with predictable structures and functions.

A major application of this approach is in the creation of porous materials like metal-organic frameworks (MOFs) or porous coordination networks (PCNs). rsc.org In these materials, organic molecules (linkers) connect metal ions or clusters to create an extended, porous network. osti.gov A derivative of this compound could be used as an organic linker. The size and shape of the resulting pores would be directly determined by the geometry of the diphenylphenol linker, allowing for the design of materials with tailored porosity. osti.gov

These custom-designed porous materials have significant potential in:

Gas Storage and Separation : The pores can be engineered to selectively adsorb specific gas molecules based on size and chemical affinity. rsc.org

Crystalline Sponges : The porous network can act as a host to encapsulate guest molecules, arranging them in an ordered fashion within the pores. This allows for their structure to be determined by X-ray diffraction, even if the guest molecule cannot be crystallized on its own. researchgate.netresearchgate.net

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| N,N′-diphenyl-dihydrodibenzo[a,c]phenazine |

Advanced Materials Science and Organic Electronics Applications

Role in Organic Semiconductor Development

Organic semiconductors are at the forefront of next-generation electronic devices, offering advantages such as flexibility and low-cost fabrication. eurekalert.org The performance of these materials is intrinsically linked to their chemical structure, which influences properties like charge mobility and energy levels (HOMO/LUMO). cleanenergywiki.org

While direct research on 3,5-diphenylphenol as a primary organic semiconductor is not extensively documented in the provided results, its structural motifs are relevant to the design of advanced semiconductor materials. The introduction of bulky substituents, a characteristic that can be extrapolated from the diphenylphenol structure, is a known strategy to enhance the solubility of organic semiconductors, which is crucial for processing. cleanenergywiki.org However, these bulky groups can also disrupt the solid-state packing of the molecules, which may decrease charge mobility. cleanenergywiki.org

Recent advancements have focused on creating conducting two-dimensional polymers with high electron mobility. thegraphenecouncil.org One approach involves using molecules with a chemical structure similar to graphene and introducing bulky pendant functional groups to prevent stacking during polymerization, leading to materials with fewer defects and outstanding electrical conductivity. thegraphenecouncil.org This principle of using sterically demanding groups, such as phenyl rings found in this compound, is a key design consideration in the synthesis of novel organic semiconductors.

Furthermore, the development of degradable organic semiconductors for transient electronics is an emerging field. rsc.org Research has shown that the molecular structure of the polymer building blocks directly impacts not only the degradation rate but also the charge carrier mobility in organic thin-film transistors (OTFTs). rsc.org For instance, a study on different degradable polymers demonstrated that the one with more bonding arms exhibited significantly higher charge mobility. rsc.org This highlights the importance of the monomer's structure, a role that derivatives of this compound could potentially fill.

Incorporation into Optoelectronic Materials

Optoelectronic materials, which interact with light and electricity, are essential for devices like LEDs and photodetectors. The photoluminescent properties of these materials are highly dependent on their molecular structure and arrangement in the solid state. rsc.org

Derivatives of this compound can be envisioned as components in the design of new optoelectronic materials. For example, in the field of organic blue light emitters, carbazole (B46965) derivatives have been linked to a 2,4,6-triphenyl-1,3,5-triazine (B147588) framework. rsc.org The introduction of different substituents allows for the tuning of the HOMO/LUMO energy levels and, consequently, the emission properties. rsc.org The phenyl groups in this compound could be functionalized to create similar donor-acceptor structures, which are crucial for efficient light emission.

The aggregation of molecules in the solid state often quenches fluorescence. rsc.org A strategy to overcome this is to introduce bulky substituents that create steric hindrance, preventing close packing and preserving the monomer's emissive properties. rsc.org The diphenylphenyl structure is inherently bulky and could be incorporated into larger molecules to achieve this effect.

Research on perylenediimide (PDI) dyes, which are used in thin-film organic lasers, has shown that dispersing them in a polymer matrix like polystyrene (PS) or poly(methyl methacrylate) (PMMA) is crucial for optimizing laser performance. ua.es The choice of polymer and the concentration of the dye significantly affect the photoluminescence efficiency and amplified spontaneous emission (ASE) thresholds. ua.es Polymers derived from this compound could potentially serve as host matrices for such dyes, influencing their photophysical properties.

Design of Functional Polymers and Coatings

The properties of this compound and its derivatives make them attractive building blocks for functional polymers and coatings with specific, high-performance characteristics.

Polymers with intrinsic microporosity (PIMs) are a class of materials with nano-sized voids, making them candidates for applications like low-k dielectric materials. High-molecular-weight PIMs have been synthesized through the polycondensation of monomers like 5,5′,6,6′-tetrahydroxy-3,3,3′,3′-tetramethyl-1,1′-spirobisindane and decafluorobiphenyl. researchgate.net These polymers exhibit high thermal stability and good insulating properties. researchgate.net The rigid and bulky nature of the this compound unit could be incorporated into PIM structures to enhance their thermal and mechanical properties.

In the realm of protective coatings, there is a growing need for materials with antimicrobial and antiviral properties. specificpolymers.com These coatings can function through passive strategies that repel pathogens or active strategies that kill them. specificpolymers.com While not directly mentioned, functionalized polymers derived from this compound could be designed to possess such properties. For instance, the phenol (B47542) group could be modified to create cationic sites that disrupt bacterial membranes. specificpolymers.com